molecular formula C23H21N5O2S B10989454 1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10989454
M. Wt: 431.5 g/mol
InChI Key: JCRSCSUPIFCKHB-UHFFFAOYSA-N
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Description

1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound with a unique structure that combines benzimidazole, thiazole, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and thiazole intermediates, followed by their coupling with the pyrrole derivative under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while reduction of the imino group can produce amine derivatives.

Scientific Research Applications

1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications, including:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique properties may be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The benzimidazole and thiazole moieties can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole structures, such as albendazole and mebendazole, are known for their antiparasitic properties.

    Thiazole Derivatives: Thiazole-containing compounds like thiamine (vitamin B1) play essential roles in biological systems.

    Pyrrole Derivatives: Pyrrole-based compounds, such as porphyrins, are crucial in biological processes like oxygen transport and photosynthesis.

Uniqueness

1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of benzimidazole, thiazole, and pyrrole moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

1-[2-[2-(hydroxymethyl)benzimidazol-1-yl]ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C23H21N5O2S/c24-22-21(23-26-17(14-31-23)15-6-2-1-3-7-15)19(30)12-27(22)10-11-28-18-9-5-4-8-16(18)25-20(28)13-29/h1-9,14,24,29-30H,10-13H2

InChI Key

JCRSCSUPIFCKHB-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCN2C3=CC=CC=C3N=C2CO)C4=NC(=CS4)C5=CC=CC=C5)O

Origin of Product

United States

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